molecular formula C11H14ClNO2 B2528481 Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate hydrochloride CAS No. 2219372-20-8

Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate hydrochloride

Cat. No.: B2528481
CAS No.: 2219372-20-8
M. Wt: 227.69
InChI Key: ZVNIQBNFMDFMKU-UHFFFAOYSA-N
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Description

Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate hydrochloride is a chemical compound belonging to the tetrahydroquinoline family. This compound is characterized by its quinoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring. The presence of the methyl ester and hydrochloride groups further modifies its chemical properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate hydrochloride typically involves a multi-step process. One common method includes the condensation of aniline with an aldehyde, followed by cyclization and esterification reactions. The reaction conditions often involve the use of catalysts such as zeolites or acids like hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can be further utilized in different applications, such as pharmaceuticals and agrochemicals .

Scientific Research Applications

Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid methyl ester
  • 1,2,3,4-Tetrahydroquinoline-2-carboxylate hydrochloride
  • 1,2,3,4-Tetrahydroquinoline-6-carboxylate

Uniqueness

Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in research and industry .

Properties

IUPAC Name

methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-6-7-12-10-5-3-2-4-8(9)10;/h2-5,9,12H,6-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNIQBNFMDFMKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCNC2=CC=CC=C12.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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